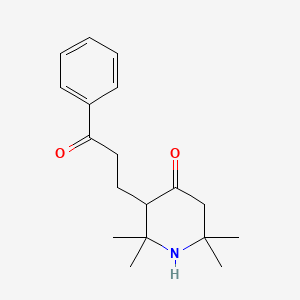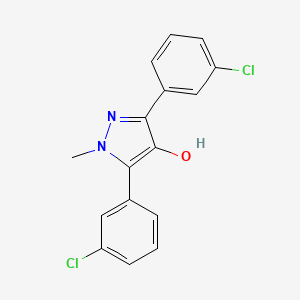
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of two 3-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(4-chlorophenyl)-1-methyl-1H-pyrazol-4-ol
- 3,5-Bis(3-bromophenyl)-1-methyl-1H-pyrazol-4-ol
- 3,5-Bis(3-fluorophenyl)-1-methyl-1H-pyrazol-4-ol
Uniqueness
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol is unique due to the presence of two 3-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s interaction with various molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
60615-38-5 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
3,5-bis(3-chlorophenyl)-1-methylpyrazol-4-ol |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-15(11-5-3-7-13(18)9-11)16(21)14(19-20)10-4-2-6-12(17)8-10/h2-9,21H,1H3 |
Clé InChI |
VTWDVMPFLVIRGG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


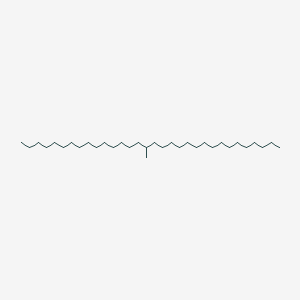
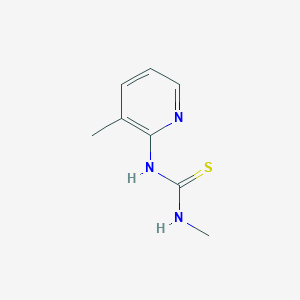
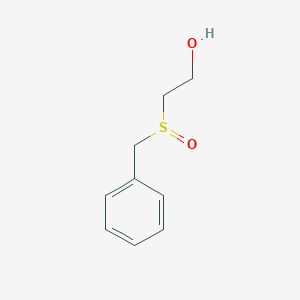

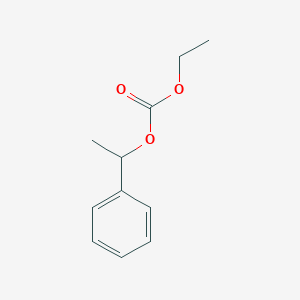
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
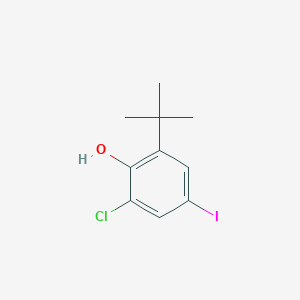




![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)

